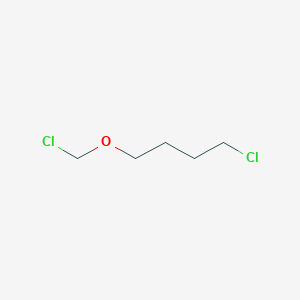
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” is a compound that belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE (=O)l (OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution . It is similar in molecular structure to phenylpropanolamine, methamphetamine, and epinephrine (adrenaline) .
Synthesis Analysis
A highly stereo-specific liquid chromatographic technique was built up and authenticated to quantify the (1S,2R-enantiomer) impurity in Bortezomib lyo injection formulation . The separation was achieved on Chiral Pak ID-3 (3 μm, 4.6 × 250 mm) column (“amylose-based 3-chlorophenylcarbamate” chiral stationary phase) through a movable segment consisting of n-heptane, 2-propanol, ethyl alcohol, and TFA (82:15:3:0.1, v/v/v/v) at a flow rate of 0.6 mL/min .Molecular Structure Analysis
The structural formula of “(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” has two stereogenic carbons. Each may assume an R or S configuration, so there are four stereoisomeric combinations possible . Enantiomers are two molecules that are non-superimposable mirror images . For instance, the molecule (1) from above is (1S, 2R)-2-bromocyclopentanol, while its enantiomer, molecule (2), is (1R, 2S)-2-bromocyclopentanol .Chemical Reactions Analysis
The cyclopropanation of α,β-didehydroamino acid derivatives under the action of the Corey ylide proceeds with high stereoselectivity to give spiro compounds . Hydrolysis of the obtained adducts leads to (1S,2R)-2-alkyl-ACAs .Physical And Chemical Properties Analysis
Diastereomers, in theory, have different physical properties . They have different melting points and boiling points and different densities . They have two or more stereocenters .科学的研究の応用
Organic Synthesis
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid: is utilized as a starting material and intermediate in organic synthesis . Its unique structure makes it suitable for constructing complex organic compounds. The cyclopropane core can be functionalized further to create derivatives with potential pharmacological activities.
Safety and Hazards
The safety data sheet for a similar compound, 1,2-Dibromo-1,2-diphenylethane, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for the study of “(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a structure with n stereocenters will have 2^n different stereoisomers . This opens up a vast array of possibilities for the synthesis of new compounds and the exploration of their properties and potential uses.
作用機序
Target of Action
Similar compounds have been found to target enzymes such as beta-lactamase . The role of Beta-lactamase is to provide resistance to beta-lactam antibiotics, and inhibitors of this enzyme are used to enhance the effectiveness of these antibiotics .
Mode of Action
This interaction could lead to changes in the enzyme’s activity, potentially enhancing the effectiveness of certain antibiotics if Beta-lactamase is indeed its target .
Biochemical Pathways
If it acts as a beta-lactamase inhibitor, it would affect the pathway of beta-lactam antibiotic resistance .
Result of Action
If it acts as a beta-lactamase inhibitor, it could potentially enhance the effectiveness of certain antibiotics by preventing the degradation of these antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a carboxylic acid group and a methyl group.", "Starting Materials": [ "Benzene", "Ethyl diazoacetate", "Methyllithium", "Bromocyclopropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Magnesium sulfate", "Diethyl ether", "Ethanol" ], "Reaction": [ "Step 1: Diazomethane is generated in situ by reacting ethyl diazoacetate with methyllithium in diethyl ether.", "Step 2: Benzene is reacted with diazomethane to form phenyldiazomethane.", "Step 3: Bromocyclopropane is reacted with phenyldiazomethane in the presence of a copper catalyst to form (1S,2R)-1-methyl-2-phenylcyclopropane.", "Step 4: The carboxylic acid group is introduced by reacting (1S,2R)-1-methyl-2-phenylcyclopropane with sodium hydroxide and carbon dioxide.", "Step 5: The methyl group is introduced by reacting the carboxylic acid with diazomethane in the presence of a copper catalyst.", "Step 6: The product is purified by washing with hydrochloric acid, sodium bicarbonate, and sodium chloride, and drying with magnesium sulfate." ] } | |
CAS番号 |
1613519-81-5 |
分子式 |
C11H12O2 |
分子量 |
176.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



